AR-R17779

Description

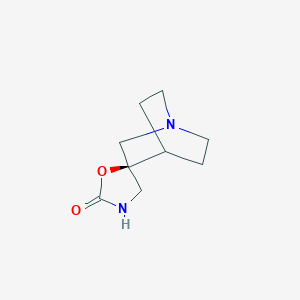

Structure

3D Structure

Properties

IUPAC Name |

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAGAVRSOFABFO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415499 | |

| Record name | AR-R17779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-47-1 | |

| Record name | (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-R 17779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178419471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-R17779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-R-17779 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VZ57BN3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AR-R17779: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system and on peripheral immune cells. Its mechanism of action is centered on the activation of this receptor, leading to a cascade of downstream signaling events that modulate neuronal activity and inflammatory responses. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

This compound exerts its pharmacological effects by binding to and activating the α7 subtype of nicotinic acetylcholine receptors.[1] These receptors are homopentameric ion channels that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions leads to depolarization of the cell membrane and the initiation of various downstream signaling pathways.

The selectivity of this compound for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor, is a key feature of its pharmacological profile.[2] This selectivity is critical for its therapeutic potential, as it minimizes off-target effects associated with the widespread activation of different nicotinic receptor subtypes.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative data from the literature.

| Parameter | Species | System | Value | Reference |

| Binding Affinity (Ki) | Rat | α7 nAChR | 190 nM | [2] |

| Rat | α4β2 nAChR | 16000 nM | [2] | |

| Functional Potency (EC50) | Rat | α7 nAChRs expressed in Xenopus oocytes | 21 µM | [3] |

Signaling Pathways

Activation of the α7 nAChR by this compound initiates intracellular signaling cascades that are crucial for its observed effects on cognition and inflammation. One of the key downstream pathways involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the cAMP Response Element-Binding protein (CREB).[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

AR-R17779: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-R17779 is a potent and highly selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] Its ability to specifically target the α7 nAChR with high efficacy has made it a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications in a range of neurological and inflammatory disorders. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Pharmacological Profile

This compound distinguishes itself through its high selectivity and efficacy as a full agonist at the α7 nAChR. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other nAChR subtypes, such as the α4β2 receptor, which is associated with the addictive properties of nicotine.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound for various nAChR subtypes. The significant difference in potency for the α7 subtype compared to others underscores its selectivity.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α7 nAChR | 9 nM | [2] |

| Receptor Subtype | Functional Potency (EC50) | Efficacy (Emax) | Experimental System | Reference |

| rat α7 nAChR | 21 µM | Not Reported | Xenopus oocytes | [3] |

| α7 nAChR | 420 nM | Not Reported | Not Specified | [2] |

| α4β2 nAChR | > 10,000 nM | Low | Not Specified | [2] |

| α1β1γδ nAChR | > 10,000 nM | Low | Not Specified | [2] |

Note on EC50 Discrepancy: The observed difference in EC50 values (420 nM vs. 21 µM) for the α7 nAChR may be attributed to variations in experimental systems and conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cells) and the specific assay methodology employed. Further investigation into the cited literature is recommended to understand the context of these values. One study also reports a high efficacy of 96% for this compound, confirming its role as a full agonist.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacological properties. The following sections provide step-by-step protocols for key in vitro experiments.

Radioligand Binding Assay for α7 nAChR

This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR using a competitive binding assay with a known radioligand, such as [3H]-methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin.[4][5]

Materials:

-

Cell membranes expressing the α7 nAChR (e.g., from transfected cell lines or rat brain hippocampus)

-

[3H]-MLA or [125I]-α-bungarotoxin

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing α7 nAChR in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer

-

A fixed concentration of radioligand (typically at or below its Kd value)

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., nicotine).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional activity (EC50 and Emax) of this compound on α7 nAChRs expressed in a cellular system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).[3][6][7][8][9]

Materials:

-

Xenopus oocytes or mammalian cells expressing α7 nAChRs

-

External solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

-

Internal solution for the patch pipette (e.g., 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

Procedure:

-

Cell Preparation: Prepare the cells expressing α7 nAChRs for recording. For Xenopus oocytes, this involves enzymatic digestion to remove the follicular layer.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -80 mV.

-

Drug Application: Apply the external solution containing increasing concentrations of this compound to the cell using a perfusion system.

-

Current Recording: Record the inward currents elicited by the activation of α7 nAChRs at each concentration of this compound.

-

Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value is typically expressed as a percentage of the maximum current elicited by a saturating concentration of a reference full agonist, such as acetylcholine.

Signaling Pathways and Visualizations

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. These pathways are implicated in the compound's effects on neuroprotection, cognitive enhancement, and inflammation.

Key Signaling Pathways Modulated by this compound

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway involved in cell survival, proliferation, and growth. Activation of α7 nAChR can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. This pathway is believed to contribute to the neuroprotective effects of α7 nAChR agonists.[10][11][12][13][14]

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a key regulator of immune responses and inflammation. The anti-inflammatory effects of α7 nAChR activation are, in part, mediated through the activation of JAK2 and subsequent phosphorylation and nuclear translocation of STAT3, leading to the suppression of pro-inflammatory cytokine production.[10][11][13][14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades initiated by the binding of this compound to the α7 nAChR.

References

- 1. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K-AKT, JAK2-STAT3 pathways and cell-cell contact regulate maspin subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK/STAT and PI3K/AKT pathways form a mutual transactivation loop and afford resistance to oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AR-R17779: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779, chemically known as (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one], is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] Its discovery has spurred significant research into the therapeutic potential of targeting the α7 nAChR for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, including detailed experimental protocols and a summary of its biological activity.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognitive functions such as learning and memory.[2] Dysregulation of α7 nAChR signaling has been implicated in the pathophysiology of several disorders, including Alzheimer's disease, schizophrenia, and inflammation.[2][3] Consequently, the development of selective α7 nAChR agonists has been a major focus of drug discovery efforts. This compound emerged from these efforts as a valuable pharmacological tool and a potential therapeutic lead.[4]

Discovery and Pharmacological Profile

This compound was identified as a conformationally restricted analogue of acetylcholine.[3][5] Its rigid spirocyclic structure contributes to its high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor.[5]

Binding Affinity and Potency

The affinity and potency of this compound at nicotinic acetylcholine receptors have been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Receptor Subtype | Assay Type | Species | Kᵢ (nM) | Reference |

| α7 nAChR | Radioligand Binding | Rat | 190 | [5] |

| α4β2 nAChR | Radioligand Binding | Rat | 16000 | [5] |

| Table 1: Binding Affinity (Kᵢ) of this compound at Rat Nicotinic Acetylcholine Receptors. |

| Receptor Subtype | Assay Type | Species | EC₅₀ (μM) | Reference |

| α7 nAChR | Oocyte Expression | Rat | 21 | [6] |

| Table 2: Potency (EC₅₀) of this compound at the Rat α7 Nicotinic Acetylcholine Receptor. |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the nootropic and anti-inflammatory effects of this compound. For instance, it has been shown to improve learning and memory in rats and has been investigated as a potential treatment for arthritis.[1][7]

Synthesis of this compound

A direct, short chiral synthesis of (-)-spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] (this compound) has been reported. The key step involves the diastereoselective attack of the dianion of an (R)-HYTRA ester on quinuclidin-3-one.

Experimental Protocol: Chiral Synthesis of (S)-(−)-AR-R17779

The following protocol is adapted from the publication by Macor et al. (2004).

Step 1: Formation of the Dianion and Reaction with Quinuclidin-3-one

-

To a solution of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate ((R)-HYTRA ester) in anhydrous tetrahydrofuran (THF) at -78 °C, add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the dianion.

-

Add a solution of quinuclidin-3-one in anhydrous THF dropwise to the dianion solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of diastereomeric tertiary alcohols, is purified by selective precipitation.

Step 2: Cyclization to form the Oxazolidinone Ring

-

To a solution of the purified (S)-tertiary alcohol in anhydrous THF, add 1.1 equivalents of sodium hydride (NaH) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 1.1 equivalents of trichloroacetyl isocyanate at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Final Deprotection and Isolation

-

The resulting intermediate is treated with a suitable deprotecting agent (e.g., hydrazine) to yield (S)-(−)-AR-R17779.

-

The final product is purified by recrystallization.

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. A key pathway involves the influx of calcium ions (Ca²⁺), which in turn activates downstream kinases such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB). This pathway is believed to be crucial for the cognitive-enhancing effects of α7 nAChR agonists.

Caption: Signaling pathway of this compound via the α7 nAChR.

Experimental Workflows

The synthesis and characterization of this compound involve a series of well-defined experimental procedures.

Caption: General experimental workflow for this compound.

Conclusion

This compound stands as a pivotal molecule in the study of α7 nicotinic acetylcholine receptor function. Its high selectivity and potent agonist activity have made it an indispensable tool for elucidating the role of this receptor in health and disease. The synthetic route to this compound, while requiring careful stereochemical control, is efficient and provides access to this valuable research compound. Further investigation into the therapeutic applications of this compound and its analogues is warranted, with the potential to yield novel treatments for a variety of challenging medical conditions.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Blockade of α7 nicotinic acetylcholine receptors inhibit nicotine-induced tumor growth and vimentin expression in non-small cell lung cancer through MEK/ERK signaling way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

AR-R17779: A Technical Guide to a Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 is a potent and selective full agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. Its selective activation of the α7 nAChR has demonstrated significant potential in preclinical studies for its nootropic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][2]oxazolidin]-2′-one, is a spirocyclic compound.[1] Its rigid structure contributes to its high selectivity for the α7 nAChR.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][2]oxazolidin]-2′-one | [1] |

| Other Names | (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] | [1] |

| CAS Number | 178419-47-1 (free base) | [1][3] |

| Chemical Formula | C₉H₁₄N₂O₂ | [1] |

| Molar Mass | 182.223 g·mol⁻¹ | [1] |

| SMILES | O=C3O[C@]1(CN2CCC1CC2)CN3 | [1] |

| Molecular Weight (HCl salt) | 218.68 g/mol | [3] |

| Solubility (HCl salt) | Soluble in DMSO to 50 mM |

Pharmacological Properties

This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor.[1][2] This selectivity is a key feature, distinguishing it from other nicotinic agonists like nicotine, which acts on a broader range of nAChR subtypes.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 92 nM (for α7) | Rat | [4] |

| 16000 nM (for α4β2) | Rat | [4] | |

| Efficacy (EC50) | 420 nM | [5] |

The significant difference in binding affinity between the α7 and α4β2 subtypes underscores the high selectivity of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺, into the cell. This influx of calcium triggers various downstream signaling cascades.

One of the key mechanisms of action for this compound's anti-inflammatory effects is through the cholinergic anti-inflammatory pathway . Activation of α7 nAChRs on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines. This modulation of the immune response is mediated through intracellular signaling pathways including the JAK2-STAT3 and NF-κB pathways.

Key Experiments and Methodologies

In Vivo Efficacy: Radial Arm Maze for Nootropic Effects

The nootropic (cognitive-enhancing) effects of this compound have been demonstrated in rodent models using the radial arm maze, a task that assesses spatial learning and memory.

Experimental Protocol: Radial Arm Maze

-

Animals: Adult female Sprague-Dawley rats.

-

Apparatus: An eight-arm radial maze elevated from the floor. Food rewards are placed at the end of each arm.

-

Procedure:

-

Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.

-

Testing:

-

A single food pellet is placed at the end of each of the eight arms.

-

The rat is placed in the central platform and allowed to explore the maze.

-

An entry into an arm not previously visited is recorded as a correct choice.

-

Re-entry into an arm that has already been visited is recorded as a working memory error.

-

-

Drug Administration: this compound is administered via subcutaneous injection 20 minutes before the trial.

-

-

Data Analysis: The number of working memory errors is recorded and compared between the this compound treated group and a vehicle control group. A significant reduction in errors in the treated group indicates an improvement in working memory.

In Vivo Efficacy: TNBS-Induced Colitis for Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in a mouse model of inflammatory bowel disease using 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis.

Experimental Protocol: TNBS-Induced Colitis

-

Animals: Male CD-1 mice.

-

Induction of Colitis:

-

Mice are pre-sensitized by epicutaneous application of TNBS.

-

Several days later, colitis is induced by intrarectal administration of TNBS dissolved in ethanol.

-

-

Drug Administration: this compound is administered subcutaneously daily.

-

Assessment of Colitis:

-

Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the feces.

-

Macroscopic Scoring: At the end of the experiment, the colon is excised, and the extent of inflammation, ulceration, and bowel wall thickening is scored.

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.

-

-

Data Analysis: The clinical, macroscopic, and histological scores, as well as MPO activity, are compared between the this compound treated group and a vehicle control group. A significant reduction in these parameters in the treated group indicates an anti-inflammatory effect.

Conclusion

This compound is a valuable research tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. Its high selectivity and potent agonist activity make it a promising candidate for the development of novel therapeutics for cognitive disorders and inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundation for further exploration of the therapeutic potential of this compound and other selective α7 nAChR agonists.

References

- 1. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]

- 4. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Binding Affinity and Functional Profile of AR-R17779 at Nicotinic Acetylcholine Receptor Subtypes

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides a detailed overview of the binding characteristics of AR-R17779, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It includes quantitative binding data, in-depth experimental methodologies, and visual representations of key pathways and workflows.

Introduction

This compound, chemically known as (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a potent and highly selective full agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is highly expressed in key brain regions like the hippocampus and cerebral cortex.[3][4] This receptor subtype is implicated in a variety of cognitive processes, and its dysfunction has been linked to neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4] The high selectivity of this compound for the α7 subtype over other nAChRs, such as the α4β2 subtype, makes it an invaluable pharmacological tool for elucidating the specific roles of α7 receptors in neuronal signaling and as a reference compound in the development of novel therapeutics.[5][6]

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized across different nAChR subtypes using various experimental paradigms. The data consistently demonstrate a significant preference for the α7 receptor.

| Receptor Subtype | Ligand/Agonist | Parameter | Value (nM) | Species/System | Reference |

| α7 nAChR | This compound | Ki | 190 | Rat | [5] |

| α7 nAChR | This compound | Ki | 200 | Not Specified | [7] |

| α4β2 nAChR | This compound | Ki | 16,000 | Rat | [5] |

| α7 nAChR | This compound | EC50 | 21,000 | Rat (expressed in Xenopus oocytes) | [8] |

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

EC50 (Half Maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response. In this context, it measures the functional potency of this compound in activating the α7 nAChR channel.

The data clearly illustrate the selectivity of this compound, with its binding affinity for the α7 receptor being approximately 84-fold higher than for the α4β2 subtype.[5]

Key Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on standardized and robust experimental techniques. The two primary methods are competitive radioligand binding assays and electrophysiological recordings.

Competitive Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10]

Objective: To determine the Ki of this compound for specific nAChR subtypes.

Materials:

-

Receptor Source: Membrane homogenates from tissues or cultured cells expressing the nAChR subtype of interest (e.g., rat brain hippocampus for α7, or transfected cell lines like HEK cells).[11]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin for α7 nAChR).

-

Test Compound: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via an assay like the BCA assay.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in sequence:

-

Receptor membrane preparation (e.g., 50-120 µg protein).[11]

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound, this compound.

-

-

Incubation: The plate is incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[11]

-

Separation: The incubation is terminated by rapid vacuum filtration. Receptor-bound radioligand is trapped on the filters, while the unbound radioligand passes through.[10]

-

Washing: The filters are quickly washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[11]

-

Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of this compound. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

References

- 1. Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]

- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. apexbt.com [apexbt.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of AR-R17779: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-R17779 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological processes, including cognitive function and inflammation.[1][2] Its selectivity for the α7 subtype over other nAChRs, such as the α4β2 subtype, makes it a valuable tool for elucidating the specific roles of α7 nAChR in cellular signaling and its potential as a therapeutic target. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate the replication and further investigation of its pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Rat α7 nAChR | This compound | Not Specified | 190 | Tocris Bioscience |

| Rat α4β2 nAChR | This compound | Not Specified | 16000 | Tocris Bioscience |

Table 2: Functional Potency of this compound

| Assay Type | Cell System | Parameter | Value | Reference |

| Two-electrode voltage clamp | Xenopus oocytes expressing rat α7 nAChRs | EC50 | 21 µM | APExBIO[1] |

| Not Specified | Not Specified | EC50 | 420 nM | Abcam[3] |

| α2-integrin expression | Human epidermal keratinocytes | Effective Concentration | 25, 50, 100 µM | Grando, et al.[4] |

| Jak2 phosphorylation | Human epidermal keratinocytes | Effective Concentration | 50 µM | Grando, et al.[4] |

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+, through the receptor's ion channel. This increase in intracellular Ca2+ triggers downstream signaling pathways. Furthermore, evidence suggests the existence of Ca2+-independent signaling mechanisms coupled to the α7 nAChR.

α7 nAChR-Mediated Signaling Cascade

This compound signaling through α7 nAChR.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR.

Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues known to express α7 nAChRs (e.g., rat brain tissue, transfected cell lines) in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand for α7 nAChRs (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

-

Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional activity of this compound by recording the ion currents it evokes in cells expressing α7 nAChRs.

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]

- 4. Coupling of Ionic Events to Protein Kinase Signaling Cascades upon Activation of α7 Nicotinic Receptor: COOPERATIVE REGULATION OF α2-INTEGRIN EXPRESSION AND Rho KINASE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

AR-R17779 and the Cholinergic Anti-inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic anti-inflammatory pathway (CAP) is a neuro-immune axis that regulates systemic inflammation. This pathway is primarily mediated by the vagus nerve and the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Stimulation of the vagus nerve leads to the release of acetylcholine (ACh), which in turn activates α7 nAChRs on immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines.[1][2][3][4][5] AR-R17779 is a potent and selective full agonist for the α7 nAChR, making it a key pharmacological tool for studying the CAP and a potential therapeutic agent for a range of inflammatory diseases.[6][7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action within the cholinergic anti-inflammatory pathway, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Concepts

The cholinergic anti-inflammatory pathway represents a crucial link between the nervous and immune systems.[2] The efferent arm of this pathway involves the vagus nerve releasing acetylcholine, which interacts with α7 nAChRs on cytokine-producing cells to suppress inflammation.[5] The α7 nAChR is a ligand-gated ion channel that, upon activation, can modulate intracellular signaling cascades, including the NF-κB and JAK2/STAT3 pathways, to reduce the synthesis of inflammatory mediators like TNF-α, IL-1β, and IL-6.[1][3][4]

This compound, with its high selectivity for the α7 nAChR, offers a targeted approach to activate this pathway.[7][9] Its therapeutic potential has been explored in various preclinical models of inflammatory conditions, including atherosclerosis, inflammatory bowel disease, and sepsis.[10][11][12]

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from various studies.

| Parameter | Value | Species/System | Reference |

| EC50 | 21 μM | Rat α7 nAChRs expressed in Xenopus oocytes | [9] |

| Binding Affinity | 100-fold greater potency for α7 nAChRs than α4β2 nAChRs | - | [13] |

| In Vivo Efficacy (Cognitive Enhancement) | 2 mg/kg (subcutaneous injection) | Rats (Radial-arm maze) | [6] |

| In Vivo Efficacy (Anti-inflammatory) | 1.5 mg/kg (subcutaneous) | Mice (TNBS-induced colitis) | [12] |

| Serum Concentration (in vivo) | 1.18 ± 0.17 μM | ApoE-deficient mice (after treatment) | [9] |

| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |

| Atherosclerosis and Aortic Aneurysm | ApoE-deficient mice | Administered in drinking water | Significantly reduced atherosclerotic plaque area and suppressed abdominal aortic aneurysm formation. Decreased mRNA expression of IL-1β, IL-6, and NOX2. | [10] |

| Inflammatory Bowel Disease (Colitis) | TNBS-induced colitis in mice | 1.5 mg/kg s.c. | Attenuated colitis severity, reduced splenic T-cell populations, and decreased colonic inflammatory cytokine levels. The effect was spleen-dependent. | [12] |

| Postoperative Ileus | Mice | - | Abolished delayed gastric emptying and reduced pro-inflammatory cytokine release from peritoneal macrophages. | [14] |

| Cognitive Function | Rats with fimbria-fornix lesions | - | Significantly reversed working memory impairment. | [6] |

Signaling Pathways

The activation of the α7 nAChR by this compound triggers intracellular signaling cascades that ultimately suppress inflammation.

Caption: this compound activates the α7 nAChR, leading to JAK2/STAT3 activation and subsequent inhibition of the NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound.

TNBS-Induced Colitis Model in Mice

This model is used to study intestinal inflammation and the therapeutic effects of anti-inflammatory agents.

Objective: To induce colitis in mice and assess the anti-inflammatory effects of this compound.

Materials:

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

Saline

-

This compound

-

Male BALB/c mice (or other suitable strain)

Procedure:

-

Sensitization (Day 0): Apply a solution of TNBS in ethanol to a shaved area of the mouse's back.

-

Induction of Colitis (Day 7):

-

Anesthetize the mice.

-

Administer a solution of TNBS in ethanol intrarectally via a catheter.

-

-

Treatment:

-

Administer this compound (e.g., 1.5 mg/kg, subcutaneously) or vehicle control daily, starting from the day of colitis induction.[12]

-

-

Monitoring and Assessment:

-

Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).

-

At the end of the experiment (e.g., Day 10), euthanize the mice and collect the colon.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess tissue damage and inflammation.

-

Measure myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.

-

Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates using ELISA or qPCR.

-

Caption: Experimental workflow for the TNBS-induced colitis model.

Assessment of Cognitive Function using the Radial Arm Maze

This task is used to evaluate spatial learning and memory in rodents.[6]

Objective: To assess the effects of this compound on working and reference memory.

Materials:

-

Eight-arm radial maze

-

Food rewards

-

Rodents (rats or mice)

-

This compound

Procedure:

-

Habituation: Allow the animals to explore the maze freely for several days.

-

Training:

-

Bait a subset of the arms with a food reward.

-

Place the animal in the center of the maze and allow it to explore and find the rewards.

-

An entry into a baited arm is a correct choice, while an entry into an unbaited arm or a re-entry into a previously visited baited arm is an error.

-

-

Treatment:

-

Administer this compound (e.g., 2 mg/kg, subcutaneously) or vehicle control at a set time before each trial (e.g., 20 minutes).[6]

-

-

Testing:

-

Record the number of correct choices, working memory errors (re-entering a baited arm), and reference memory errors (entering an unbaited arm) over several days of testing.

-

-

Data Analysis:

-

Compare the performance of the this compound-treated group to the control group to determine the effect of the compound on learning and memory.

-

Conclusion

This compound is a valuable tool for investigating the cholinergic anti-inflammatory pathway and holds promise as a therapeutic agent for inflammatory diseases. Its high selectivity for the α7 nAChR allows for targeted activation of this protective neuro-immune reflex. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the cholinergic anti-inflammatory pathway: an innovative strategy for treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cholinergic anti-inflammatory pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]

- 6. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. apexbt.com [apexbt.com]

- 10. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]

- 13. resources.tocris.com [resources.tocris.com]

- 14. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of AR-R17779 in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of AR-R17779, a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), in rodent models. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support ongoing research and development efforts.

Introduction to this compound

This compound, with the chemical name (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a valuable research tool for investigating the role of the α7 nAChR in various physiological and pathological processes. Its high selectivity and agonist activity make it a compound of interest for potential therapeutic applications in neurological and inflammatory disorders. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical studies.

Pharmacokinetic Data in Rodents

The available quantitative pharmacokinetic data for this compound in rodents is primarily focused on mouse models. While extensively used in rats for pharmacological studies, detailed public-domain pharmacokinetic parameters for this species are limited.

Pharmacokinetic Parameters in Mice

Limited data is available for the pharmacokinetic profile of this compound in mice following intraperitoneal administration.

| Parameter | Value | Species | Dose | Route of Administration | Source |

| Cmax | 4.6 µM | Mouse | 6 µmol/kg | Intraperitoneal (i.p.) | [1] |

| t½ (Half-life) | ~150 minutes | Mouse | 6 µmol/kg | Intraperitoneal (i.p.) | [1] |

Note: This data was cited as a personal communication in the source and should be considered as such.

Brain Penetration

Studies on similar α7 nAChR agonists suggest good central nervous system (CNS) penetration. For instance, the agonist A-582941 demonstrated brain concentrations approximately 11-fold higher than plasma concentrations in mice, indicating excellent blood-brain barrier permeability.[2] While specific data for this compound is not available, its use in behavioral studies in rats and mice suggests it effectively reaches the CNS.[3][4]

Experimental Protocols

The following sections describe typical experimental methodologies for conducting pharmacokinetic studies of this compound in rodents, based on common laboratory practices and information from studies utilizing this compound.

Animal Models

-

Mice: Commonly used strains include C57BL/6 and BALB/c.

-

Rats: Sprague-Dawley and Wistar rats are frequently used in pharmacological studies involving this compound.[3]

Administration of this compound

-

Preparation: this compound is typically dissolved in a suitable vehicle, such as saline, for injection.

-

Dosing:

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices.

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma or tissue homogenates.

-

Chromatography: A C18 or similar reversed-phase column is typically used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. An internal standard, structurally similar to this compound, should be used to ensure accuracy.

Signaling Pathway of α7 nAChR Activation

Activation of the α7 nAChR by agonists such as this compound initiates a cascade of intracellular signaling events, which are believed to underlie its effects on neuronal function and inflammation. A key pathway involves the influx of calcium and subsequent activation of downstream kinases.

Conclusion

This technical guide consolidates the currently available information on the pharmacokinetic profile of this compound in rodents. The data, primarily from mouse studies, indicates that this compound has a relatively short half-life and likely good CNS penetration. While specific pharmacokinetic parameters in rats are not well-documented in publicly accessible literature, the extensive use of this compound in rat models for pharmacological effect studies provides a strong basis for its utility in preclinical research. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting studies involving this compound. Further research is warranted to fully characterize the pharmacokinetic profile of this important α7 nAChR agonist, particularly in rats and across different routes of administration, to better correlate pharmacokinetic parameters with pharmacodynamic outcomes.

References

- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-R17779: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-R17779 is a potent and selective full agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) with demonstrated efficacy in various preclinical models of inflammation and cognitive impairment. This document provides a comprehensive overview of the currently available public domain information regarding the safety and toxicity profile of this compound. While extensive proprietary data likely exists, this guide synthesizes findings from published non-clinical studies to inform researchers and drug development professionals. The available data indicates that this compound has been administered in a range of doses in animal models with some observed physiological effects, including hematological and cardiovascular changes. However, there is a notable absence of publicly available data from formal, regulatory-guideline compliant toxicology studies, such as acute toxicity (LD50), repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments.

Introduction

This compound, chemically known as (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a conformationally restricted analog of acetylcholine.[1] Its high selectivity for the α7 nAChR makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1] The α7 nAChR is implicated in the cholinergic anti-inflammatory pathway and plays a role in cognitive functions, making this compound a compound of interest for therapeutic development. This guide focuses on summarizing the known safety and toxicity aspects of this compound based on preclinical research.

Non-Clinical Safety and Toxicity Data

Acute Toxicity

There is no publicly available data from formal acute toxicity studies determining the median lethal dose (LD50) of this compound. Preclinical studies have utilized a range of single doses, as detailed in Table 1, without reporting acute lethal effects.

Repeat-Dose Toxicity

Comprehensive repeat-dose toxicity studies for this compound are not available in the public domain. Preclinical efficacy studies have employed various repeat-dosing schedules, providing some insight into the tolerability of the compound over several days or weeks (see Table 1). One study observed a significant decrease in white blood cell and monocyte counts in sham-operated mice treated with 12 mg/kg of this compound daily for five days.

Genotoxicity and Carcinogenicity

No studies investigating the genotoxic (e.g., Ames test) or carcinogenic potential of this compound have been identified in the public literature.

Reproductive and Developmental Toxicity

There is no publicly available information regarding the effects of this compound on fertility, embryo-fetal development, or pre- and postnatal development.

Safety Pharmacology

Formal safety pharmacology studies assessing the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not publicly available. However, some insights can be gleaned from preclinical efficacy studies.

Cardiovascular System

A study in a mouse model of atherosclerosis reported that chronic administration of this compound in drinking water led to a reduction in blood pressure. The precise mechanism and dose-response relationship for this effect were not detailed. No dedicated cardiovascular telemetry studies in larger animals like dogs have been published.

Respiratory System

The effects of this compound on respiratory function have not been described in the available literature. Standard assessments, such as whole-body plethysmography in rodents, have not been reported.

Central Nervous System (CNS)

This compound has been shown to improve cognitive function in preclinical models. Studies in rats demonstrated that subcutaneous administration of this compound improved performance in social recognition and radial-arm maze tasks.[2][3] These findings suggest that the compound is CNS penetrant and pharmacologically active in the brain. No formal neurobehavioral assessments, such as a modified Irwin test, have been published to characterize the broader CNS safety profile.

Data Presentation

Table 1: Summary of Dosing Regimens for this compound in Preclinical Studies

| Species | Dose Range | Route of Administration | Study Duration | Key Observations | Reference(s) |

| Rat | 0.3 - 30 mg/kg | Subcutaneous (SC) | Single and repeat doses | Improved social recognition memory | [2] |

| Rat | 2 mg/kg | Subcutaneous (SC) | 3 weeks | Improved learning in radial-arm maze | [3] |

| Mouse | 12 mg/kg | Intraperitoneal (i.p.) | 5 days | Decreased white blood cell and monocyte counts in sham animals | |

| Mouse | Not specified | In drinking water | Chronic | Reduced blood pressure and serum lipid levels |

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. The following represents a generalized protocol for in vivo administration and a conceptual workflow for assessing inflammatory responses based on common laboratory practices.

In Vivo Administration in Mice (Generalized Protocol)

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Compound Preparation: this compound is dissolved in sterile saline (0.9% NaCl) to the desired concentration.

-

Administration: The solution is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

-

Dosing Schedule: Animals receive a single daily injection for a specified number of consecutive days.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded.

-

Tissue/Blood Collection: At the end of the study, animals are anesthetized, and blood and/or tissues are collected for analysis.

Assessment of In Vivo Inflammatory Response (Conceptual Workflow)

This workflow outlines the general steps to assess the effect of this compound on cytokine levels in a mouse model of inflammation.

Signaling Pathway

This compound exerts its effects primarily through the activation of the α7 nicotinic acetylcholine receptor. In the context of the cholinergic anti-inflammatory pathway, this activation leads to the modulation of inflammatory cytokine production.

Discussion and Conclusion

The publicly available data on the safety and toxicity of this compound is limited and primarily derived from preclinical efficacy studies rather than dedicated toxicology assessments. While these studies suggest a degree of tolerability at the doses tested, the absence of comprehensive safety data presents a significant knowledge gap. The observed decrease in white blood cells and the reduction in blood pressure warrant further investigation in formal safety pharmacology and toxicology studies.

For drug development professionals, the lack of data on genotoxicity, carcinogenicity, and reproductive toxicity is a critical consideration for advancing this compound or similar compounds into clinical development. The information presented in this guide should be considered as a preliminary overview, and further non-clinical safety studies compliant with regulatory guidelines would be essential to fully characterize the safety profile of this compound.

References

- 1. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Downstream Signaling Pathways Activated by Androgen Receptor Splice Variant 7 (AR-V7)

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the androgen receptor splice variant 7 (AR-V7), a key driver of therapy resistance in prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction to AR-V7 and Its Role in Therapy Resistance

The androgen receptor (AR) is a crucial driver of prostate cancer. Therapies targeting the AR, such as enzalutamide and abiraterone, have significantly improved patient outcomes. However, the emergence of resistance mechanisms, including the expression of constitutively active AR splice variants, presents a major clinical challenge. Among these, AR-V7 is the most well-characterized and clinically relevant variant.

AR-V7 lacks the ligand-binding domain (LBD), rendering it insensitive to anti-androgen therapies that target this region. Its constitutive nuclear localization and transcriptional activity drive a unique gene expression program that promotes tumor growth, survival, and metastasis, thereby contributing to the development of castration-resistant prostate cancer (CRPC). Understanding the downstream signaling pathways activated by AR-V7 is critical for the development of novel therapeutic strategies to overcome resistance.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating AR-V7's downstream effects.

Table 1: AR-V7 Regulated Gene Expression

| Gene | Fold Change (AR-V7 vs. AR-FL) | Function | Reference |

| UBE2C | ↑ 2.5 | Cell Cycle Progression | |

| CDC20 | ↑ 3.0 | Cell Cycle Progression | |

| CDK1 | ↑ 2.0 | Cell Cycle Progression, Mitosis | |

| IGF1R | ↑ 1.8 | Proliferation, Survival | |

| AKR1C3 | ↑ 4.0 | Steroidogenesis | |

| E2F1 | ↑ 2.2 | Cell Cycle Progression | |

| c-MYC | ↑ 2.8 | Proliferation, Metabolism |

Table 2: AR-V7 Interacting Proteins Identified by Mass Spectrometry

| Protein | Function | Significance in AR-V7 Signaling | Reference |

| Importin-β | Nuclear Import | Mediates AR-V7 nuclear translocation | |

| Exportin-1 | Nuclear Export | Regulates AR-V7 nuclear localization | |

| HSP90 | Chaperone | Stabilizes AR-V7 protein | |

| p300/CBP | Transcriptional Co-activator | Enhances AR-V7 transcriptional activity | |

| ACK1 (TNK2) | Non-receptor Tyrosine Kinase | Phosphorylates and activates AR-V7 | |

| PRMT1 | Arginine Methyltransferase | Modulates AR-V7 activity | |

| BRD4 | Bromodomain Protein | Facilitates AR-V7-mediated transcription |

Key Signaling Pathways Activated by AR-V7

AR-V7 orchestrates a complex network of signaling pathways to promote prostate cancer progression. These include both canonical and non-canonical AR signaling pathways.

Cell Cycle Progression

AR-V7 directly regulates the expression of key genes involved in cell cycle progression, leading to enhanced proliferation. This is a critical mechanism by which AR-V7 drives tumor growth in a castration-resistant manner.

Caption: AR-V7 driven cell cycle progression.

Non-canonical Signaling and Kinase Activation

AR-V7 can be activated by various kinases, leading to ligand-independent signaling. This non-canonical activation is a key feature of AR-V7's function.

Caption: Non-canonical activation of AR-V7 by kinases.

Interaction with Transcriptional Machinery

AR-V7's ability to drive gene expression is dependent on its interaction with various components of the transcriptional machinery.

Caption: AR-V7 interaction with transcriptional co-regulators.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate AR-V7 signaling pathways.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To identify the genomic binding sites of AR-V7.

-

Protocol:

-

Prostate cancer cells (e.g., LNCaP95, VCaP) are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin is sheared into small fragments using sonication.

-

An antibody specific to the N-terminal domain of AR is used to immunoprecipitate AR-V7-bound chromatin.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is sequenced using a high-throughput sequencing platform.

-

Sequencing reads are mapped to the human genome, and peaks are called to identify AR-V7 binding sites.

-

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

-

Objective: To identify proteins that interact with AR-V7.

-

Protocol:

-

Prostate cancer cells expressing AR-V7 are lysed under non-denaturing conditions.

-

The cell lysate is incubated with an antibody targeting AR-V7 (or a tag fused to AR-V7).

-

The antibody-protein complexes are captured using protein A/G beads.

-

The beads are washed to remove non-specific binders.

-

The bound proteins are eluted and separated by SDS-PAGE.

-

Protein bands are excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting spectra are searched against a protein database to identify the interacting proteins.

-

RNA-Sequencing (RNA-seq)

-

Objective: To identify genes that are differentially expressed upon AR-V7 expression.

-

Protocol:

-

RNA is extracted from prostate cancer cells with and without AR-V7 expression.

-

The quality and quantity of RNA are assessed.

-

mRNA is enriched using oligo(dT) beads.

-

The mRNA is fragmented and converted to cDNA.

-

Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

-

The library is sequenced using a high-throughput sequencing platform.

-

Sequencing reads are aligned to the human transcriptome, and gene expression levels are quantified.

-

Differential expression analysis is performed to identify genes regulated by AR-V7.

-

Logical Workflow for Investigating AR-V7 Signaling

The following diagram illustrates a typical workflow for investigating AR-V7's downstream signaling pathways, from initial observation to therapeutic targeting.

Caption: Workflow for AR-V7 research and drug development.

Conclusion and Future Directions

AR-V7 is a critical driver of therapy resistance in prostate cancer. Its ability to activate a unique transcriptional program and engage in non-canonical signaling pathways presents significant challenges for current treatment paradigms. A deeper understanding of the downstream signaling networks controlled by AR-V7 is essential for the development of novel therapeutic strategies. Future research should focus on identifying and validating key nodes within these pathways that can be targeted to overcome AR-V7-mediated resistance. The integration of multi-omics data and the use of advanced preclinical models will be crucial in advancing these efforts and ultimately improving outcomes for patients with advanced prostate cancer.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AR-R17779

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-R17779 is a potent and selective full agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1] These receptors are implicated in a variety of physiological processes, including cognitive function, inflammation, and immune responses.[2][3][4] In vivo studies have demonstrated the potential therapeutic utility of this compound in diverse preclinical models, ranging from cognitive impairment to inflammatory diseases and cancer.[2][3][4] This document provides a detailed overview of experimental protocols and quantitative data from key in vivo studies to guide researchers in the design and execution of their own investigations with this compound.

Mechanism of Action

This compound exerts its biological effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels expressed on neurons and various non-neuronal cells, including immune cells.[1][5] Activation of these receptors leads to the modulation of downstream signaling pathways. Notably, the anti-inflammatory effects of α7 nAChR activation are, in part, mediated by the "cholinergic anti-inflammatory pathway," which involves the inhibition of pro-inflammatory cytokine production through the suppression of NF-κB signaling.[3][6] Furthermore, studies have linked α7 nAChR agonism to the activation of pro-survival and plasticity-related signaling cascades, such as the ERK1/2 and CREB phosphorylation pathways.[7] In the context of oncology, this compound has been shown to potentiate the adaptive immune response, dependent on CD8+ T cells, by activating dendritic cells.[4]

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in Cognitive Enhancement Models

| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |

| Adult female Sprague-Dawley rats | 2 mg/kg, subcutaneous injection 20 min before testing | Eight-arm radial maze | Significant improvement in long-term win-shift acquisition and repeated acquisition.[2] | [2] |

| Rats with fimbria-fornix lesions | Not specified | Radial-arm maze | Significantly reversed working memory impairment.[2] | [2] |

| Unimpaired adult rats | 1, 3, 10, and 30 mg/kg, subcutaneous | Social Recognition Test | Increased percent reduction in social interaction time (%RSIT) at a 24-hour retention interval.[8] | [8] |

| Rats with scopolamine-induced deficit | 0.3 and 1 mg/kg, subcutaneous | Social Recognition Test | Reversed the scopolamine-induced deficit at a 15-minute retention interval.[8] | [8] |

Table 2: Efficacy of this compound in an Ischemic Stroke Model

| Animal Model | Treatment Protocol | Primary Outcome | Key Findings | Reference |

| Mice with transient middle cerebral artery occlusion (tMCAO) | 12 mg/kg, once daily for 5 days | Infarct size and microglial activation | No significant effect on brain injury or inflammatory parameters.[1] | [1] |

| Sham-operated mice | 12 mg/kg, once daily for 5 days | White blood cell count | Significantly decreased white blood cell and monocyte counts.[1] | [1] |

Table 3: Efficacy of this compound in a Colitis Model

| Animal Model | Treatment Protocol | Key Parameters | Key Findings | Reference |